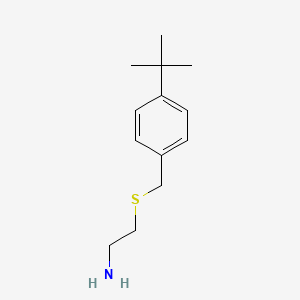

2-(4-tert-Butylbenzylthio)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylbenzylthio)ethylamine typically involves the reaction of 4-tert-butylbenzyl chloride with 2-aminoethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-tert-Butylbenzylthio)ethylamine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form simpler amines or thiols.

Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler amines and thiols.

Substitution: Various substituted amines and thioethers.

Applications De Recherche Scientifique

Organic Synthesis

TBEA serves as an important building block in organic chemistry. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitution reactions allows for the introduction of functional groups into target molecules, facilitating the development of novel compounds with desired biological activities.

Biochemical Studies

In biological research, TBEA is employed to investigate enzyme mechanisms and protein interactions. Its structural features enable it to interact with specific molecular targets, modulating their activity. This property is particularly useful in studying signaling pathways and biochemical processes within cells.

Medicinal Chemistry

TBEA has been explored for its potential therapeutic applications. Research indicates that compounds with similar structural characteristics may exhibit bioactivity against various diseases. For instance, studies have shown that thioether compounds can possess anti-inflammatory and anticancer properties, suggesting that TBEA could be a candidate for drug development .

Industrial Applications

In the industrial sector, TBEA is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating additives in plastics, coatings, and rubber products. The compound's stability and reactivity profile are advantageous for manufacturing processes requiring specific chemical functionalities.

Case Study 1: Enzyme Interaction Studies

In a study published in Bioorganic Chemistry, researchers utilized TBEA to probe the active site of a specific enzyme involved in metabolic pathways. The compound's ability to form reversible complexes with the enzyme provided insights into substrate specificity and catalytic mechanisms.

Case Study 2: Drug Development

Another study focused on the synthesis of thioether derivatives of TBEA as potential anticancer agents. The derivatives demonstrated significant cytotoxicity against cancer cell lines, highlighting TBEA's potential as a scaffold for developing new therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(4-tert-Butylbenzylthio)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-tert-Butylphenylthio)ethylamine

- 2-(4-tert-Butylbenzylthio)propylamine

- 2-(4-tert-Butylbenzylthio)butylamine

Uniqueness

2-(4-tert-Butylbenzylthio)ethylamine is unique due to its specific structural features, such as the presence of both a tert-butyl group and a benzylthio moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

2-(4-tert-Butylbenzylthio)ethylamine, with the CAS number 260802-42-4, is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound includes a benzylthio group attached to an ethylamine backbone. This configuration contributes to its unique chemical reactivity and biological interactions.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. The compound appears to inhibit the production of reactive oxygen species (ROS), thereby safeguarding cellular integrity.

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays. It has been shown to scavenge free radicals effectively, which may contribute to its neuroprotective capabilities. The mechanism involves the donation of electrons to free radicals, neutralizing their harmful effects.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays, revealing significant inhibition of bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in oxidative stress pathways. This inhibition reduces the formation of harmful byproducts that can lead to cell damage.

- Cell Signaling Modulation : It modulates various signaling pathways associated with inflammation and apoptosis, contributing to its protective effects in neuronal cells .

Case Studies

A review of case studies highlights the practical applications of this compound in clinical settings:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings underscore its potential therapeutic role in conditions such as Alzheimer's disease .

- Antimicrobial Efficacy : A clinical study assessed the compound's effectiveness against antibiotic-resistant bacterial strains. Results showed that it could enhance the efficacy of conventional antibiotics when used in combination therapies, suggesting a promising avenue for treating resistant infections.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Neuroprotection | ROS inhibition | Significant improvement in neuronal survival |

| Antioxidant | Free radical scavenging | High efficacy in reducing oxidative stress |

| Antimicrobial | Enzyme inhibition | Effective against specific bacterial strains |

Propriétés

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NS/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14/h4-7H,8-10,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKKHWPAUNSIQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.